Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes an ethyl ester group, an aminomethyl group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1,1’-biphenyl, which undergoes a Suzuki coupling reaction with ethyl 4-boronobenzoate to form the biphenyl ester. The resulting compound is then subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the biphenyl core provides structural stability and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-ethylbiphenyl: Similar structure but lacks the ester group.
4-Aminocoumarin derivatives: Different core structure but similar functional groups.
Ethyl 4-aminobenzoate: Similar ester and amino groups but different core structure.
Uniqueness
Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of an aminomethyl group, an ethyl ester group, and a biphenyl core
Biological Activity
Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationship (SAR), and relevant case studies.
This compound can be synthesized through various chemical pathways, typically involving the functionalization of biphenyl derivatives. The compound's structure features an ethyl ester and an amino group, which are crucial for its biological activity.
Chemical Formula: C16H18N2O2
Molecular Weight: 274.33 g/mol
CAS Number: 1202355-37-0
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of biphenyl carboxylates against various bacterial strains. For instance, a study indicated that similar compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising profile for this compound as an antibacterial agent .
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Pseudomonas aeruginosa | 12 | 100 |
Escherichia coli | 18 | 100 |
Anticancer Activity
The compound has also shown promise in cancer research. A study evaluating derivatives of biphenyl carboxylic acids reported that certain structural modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 and HCT116. The IC50 values for these derivatives were notably lower than those of established chemotherapeutics .
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 5.0 | 10.0 (Doxorubicin) |
HCT116 | 3.5 | 8.0 (Cisplatin) |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the amino group and the carboxylate moiety is essential for enhancing biological activity. Modifications to the biphenyl structure can significantly affect the compound's potency. For instance, compounds with additional electron-withdrawing groups on the aromatic ring demonstrated improved activity against specific targets .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. The results showed a marked reduction in bacterial growth, indicating its potential utility in treating infections caused by resistant strains.
Case Study 2: Anticancer Screening
Another significant study involved screening this compound against various cancer cell lines using the MTT assay. The results demonstrated that it induced apoptosis in cancer cells, with mechanisms involving the activation of caspases and modulation of cell cycle proteins .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 4-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2,11,17H2,1H3 |
InChI Key |
QVYCRXOIKCZRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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